molecular formula C15H17FN4O2S2 B2653635 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392298-00-9

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No. B2653635
CAS RN: 392298-00-9
M. Wt: 368.45
InChI Key: BLPWDMVHDGUFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a fluorophenyl group, an amine group, a thiadiazole ring, and an amide group . These groups are common in many biologically active compounds and could potentially interact with various biological targets.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluorophenyl group, the thiadiazole ring, and the amide group . These groups could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially increasing its solubility in water .

Scientific Research Applications

Anticancer and Neuroprotective Activities

One study focused on the anticancer activity of a 2-amino-1,3,4-thiadiazole based compound, highlighting its ability to inhibit the proliferation of tumor cells derived from both the nervous system (e.g., medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) and peripheral cancers including colon adenocarcinoma and lung carcinoma. The compound's anticancer effect was attributed to decreased cell division and inhibited cell migration. Furthermore, it exerted a trophic effect in neuronal cell culture without affecting the viability of normal cells such as astrocytes, hepatocytes, and skin fibroblasts, indicating a potential for neuroprotective activity as well (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Synthesis and Biological Activities

Another study detailed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities. These molecules demonstrated good to moderate antimicrobial activity against tested microorganisms, antiurease activity, and antilipase activity, indicating their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticonvulsant Activity

Research into 5-aryl-1,3,4-thiadiazole derivatives revealed anticonvulsant activity in a pentylenetetrazole-induced lethal convulsion test, highlighting the therapeutic potential of these compounds in treating convulsions without mediation through benzodiazepine receptors. The presence of a fluoro electron-withdrawing substituent on the phenyl ring did not enhance the activity, suggesting a specific structural activity relationship that governs the anticonvulsant effects of these compounds (Foroumadi, Tabatabai, Gitinezhad, Zarrindast, & Shafiee, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. The presence of the fluorophenyl and thiadiazole groups suggests that it might interact with aromatic amino acids in proteins, potentially disrupting their function .

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S2/c1-2-3-8-12(21)18-14-19-20-15(24-14)23-9-13(22)17-11-7-5-4-6-10(11)16/h4-7H,2-3,8-9H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWDMVHDGUFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.